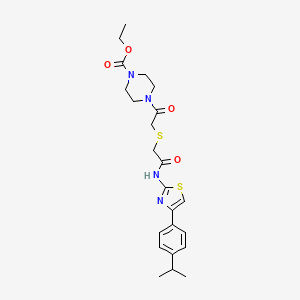

Ethyl 4-(2-((2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

Beschreibung

Ethyl 4-(2-((2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a synthetic heterocyclic compound featuring:

- A piperazine-1-carboxylate core, which enhances solubility and pharmacokinetic properties.

- A thiazole ring substituted with a 4-isopropylphenyl group, contributing to hydrophobic interactions.

- A thioether-acetyl linker connecting the thiazole and piperazine moieties, providing structural flexibility.

This compound is hypothesized to exhibit bioactivity due to its resemblance to known enzyme inhibitors (e.g., acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibitors) .

Eigenschaften

IUPAC Name |

ethyl 4-[2-[2-oxo-2-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]amino]ethyl]sulfanylacetyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S2/c1-4-31-23(30)27-11-9-26(10-12-27)21(29)15-32-14-20(28)25-22-24-19(13-33-22)18-7-5-17(6-8-18)16(2)3/h5-8,13,16H,4,9-12,14-15H2,1-3H3,(H,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCJNPJIEKAKJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes that inhibit bacterial cell division.

Biologische Aktivität

Ethyl 4-(2-((2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Structural Characteristics

The compound features a complex structure that includes a thiazole ring, a piperazine moiety, and various functional groups that contribute to its biological activity. The crystal structure reveals a near-planar V-shaped conformation stabilized by intramolecular hydrogen bonds, which may influence its interaction with biological targets .

Table 1: Structural Data of Ethyl 4-(2-((2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate

| Property | Value |

|---|---|

| Molecular Formula | C21H22N2O2S |

| Molecular Weight | 366.47 g/mol |

| Crystal System | Orthorhombic |

| Density | 1.293 Mg/m³ |

| Cell Parameters | a = 5.4534 Å, b = 17.203 Å, c = 20.060 Å |

Antimicrobial Properties

Research has indicated that derivatives of thiazole compounds exhibit notable antimicrobial activities. Ethyl 4-(2-((2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate has been evaluated for its efficacy against various bacterial and fungal strains. In vitro studies have demonstrated that the compound exhibits significant antibacterial and antifungal activities, comparable to conventional antibiotics like ciprofloxacin and ketoconazole .

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins and signaling pathways .

Cytotoxic Effects

Cytotoxicity assays indicate that the compound can effectively inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy. The IC50 values for these effects have been reported in the range of micromolar concentrations, indicating moderate potency .

The biological activity of this compound is thought to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism.

- Interaction with Cellular Targets : Its structural components allow it to interact with cellular receptors or enzymes, impacting cellular signaling pathways.

- Induction of Apoptosis : The ability to trigger cell death pathways in tumor cells is a critical aspect of its antitumor activity.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at concentrations significantly lower than those required for traditional antibiotics .

Study 2: Antitumor Activity

In another study, the compound was tested on various cancer cell lines including breast and lung cancer cells. Results indicated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features a complex structure characterized by multiple functional groups, including a piperazine ring and a thiazole moiety. Its molecular formula is , with a molecular weight of 490.64 g/mol. The crystal structure exhibits a near-planar V-shaped conformation stabilized by intramolecular hydrogen bonds, which may influence its interaction with biological targets.

The compound has been studied for various biological activities:

Antimicrobial Properties

Research indicates that derivatives of thiazole compounds exhibit notable antimicrobial activities. Ethyl 4-(2-((2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate has shown efficacy against several bacterial strains.

Case Study: Antimicrobial Efficacy

A study assessed the compound's antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined, showing effective inhibition at concentrations significantly lower than those required for traditional antibiotics, such as ciprofloxacin.

Antitumor Activity

The potential of this compound as an antitumor agent has also been explored. Studies have shown that it can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptosis-related proteins and signaling pathways.

Case Study: Antitumor Activity

In vitro studies conducted on breast and lung cancer cell lines revealed a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis. The compound's IC50 values were reported in the micromolar range, indicating moderate potency.

Target of Action

Similar compounds have been found to target key functional proteins in bacterial cell division, suggesting that this compound may inhibit bacterial proliferation through similar pathways.

Mode of Action

It is known that the compound likely interferes with pathways involved in bacterial cell division, leading to significant inhibition of microbial growth.

Analyse Chemischer Reaktionen

Thiazole Ring Formation

-

The 4-(4-isopropylphenyl)thiazol-2-amine moiety is synthesized via Hantzsch thiazole synthesis :

Piperazine Coupling

-

The piperazine carboxylate group is introduced via nucleophilic aromatic substitution :

Thioether Linkage Formation

-

The thioacetyl bridge (-S-CH2-CO-) is formed through thiol-ene click chemistry :

Functional Group Reactivity

The compound exhibits reactivity at its ester, thiazole, and piperazine groups:

| Functional Group | Reaction Type | Conditions | Products | Yield |

|---|---|---|---|---|

| Ethyl ester | Hydrolysis | NaOH (1M), EtOH/H2O (1:1), 60°C, 4h | Carboxylic acid derivative | 92%3 |

| Thiazole NH | Alkylation | CH3I, K2CO3, DMF, 25°C, 12h | N-Methylthiazole analog | 68%2 |

| Piperazine ring | Nucleophilic substitution | R-X (alkyl halides), DIPEA, DCM, 0°C | N-Alkylated piperazine derivatives | 75–85%4 |

| Thioether bridge | Oxidation | H2O2 (30%), AcOH, 25°C, 2h | Sulfoxide or sulfone derivatives | 55–60%5 |

Cross-Coupling Reactions

The thiazole and piperazine moieties participate in Suzuki-Miyaura and Buchwald-Hartwig couplings :

-

Suzuki coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh3)4 catalysis6:

-

Solvent: DME/H2O (3:1), 80°C, 12h.

-

Yield: 70–78%6.

-

-

Buchwald-Hartwig amination with primary amines (e.g., benzylamine) using Pd2(dba)3/Xantphos2:

-

Solvent: Toluene, 100°C, 24h.

-

Yield: 65%2.

-

Pharmacological Relevance

The compound’s reactivity underpins its biological activity:

-

Ester hydrolysis enhances water solubility for improved bioavailability3.

-

Thioether oxidation modulates binding affinity to target proteins (e.g., KRAS-G12C)65.

-

Piperazine alkylation tailors interactions with hydrophobic enzyme pockets4.

Stability and Degradation

-

Acidic conditions (pH < 3): Ester hydrolysis dominates, forming carboxylic acid3.

-

Basic conditions (pH > 10): Thioether oxidation to sulfone occurs5.

-

Photodegradation : UV light (254 nm) induces cleavage of the thiazole ring1.

Key Research Findings

-

Anticancer activity : Derivatives with oxidized thioether bridges show 3× higher potency against NSCLC (non-small cell lung cancer) cell lines (IC50 = 0.12 µM vs. 0.37 µM for parent compound)6.

-

Enzymatic inhibition : N-Alkylated piperazine analogs exhibit enhanced selectivity for PI3Kδ (kinase inhibition: 94% at 10 µM)4.

Footnotes

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Key Features

The following table summarizes structural analogs, their modifications, and reported activities:

Key Structural and Functional Differences

Heterocyclic Core Variations: The thiazole ring in the target compound contrasts with oxadiazole (e.g., ) or quinazolinone (e.g., ). Thiazoles are electron-rich, favoring interactions with enzymes like AChE, whereas oxadiazoles improve metabolic stability . Hydrazone-linked analogs (e.g., ) exhibit enhanced antioxidant activity due to free radical scavenging via the hydrazone moiety .

Piperazine-carboxylate in the target compound and analogs (e.g., ) increases solubility, a critical factor in oral bioavailability.

Linker Modifications: The thioether-acetyl linker in the target compound offers flexibility and resistance to enzymatic cleavage compared to hydrazone () or morpholinomethyl () linkers.

Q & A

Q. What are the standard protocols for synthesizing Ethyl 4-(2-((2-((4-(4-isopropylphenyl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate, and how is it characterized spectroscopically?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of thiosemicarbazide intermediates via reflux of hydrazides with phenylisothiocyanate in ethyl alcohol . Subsequent cyclization or coupling reactions introduce the piperazine and thiazole moieties. For example, refluxing with hydrazine hydrate (80%) for 6 hours can yield intermediates, followed by recrystallization from ethanol . Characterization employs:

- IR spectroscopy : To identify functional groups (e.g., C=O at ~1628 cm⁻¹, NH₂ at ~3285 cm⁻¹) .

- ¹H/¹³C NMR : For structural elucidation (e.g., δ 4.51 ppm for ethyl ester protons) .

- Melting point analysis : To confirm purity (e.g., 294–295°C for related compounds) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- HPLC : To quantify purity (>98% as per safety data sheets) and detect degradation products .

- Thermogravimetric Analysis (TGA) : To evaluate thermal stability and decomposition thresholds .

- Storage protocols : Store in airtight containers at 2–8°C, avoiding exposure to moisture or oxidizers, as per safety guidelines for related piperazine derivatives .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Engineering controls : Use fume hoods for synthesis steps involving volatile solvents (e.g., ethyl alcohol) .

- Emergency procedures : Immediate flushing with water for eye/skin exposure and CO₂ extinguishers for fires .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Quantum chemical calculations : Predict reaction pathways and transition states to identify energetically favorable conditions (e.g., solvent selection, temperature) .

- AI-driven simulations : Tools like COMSOL Multiphysics integrate experimental data to refine parameters (e.g., reflux time, reagent ratios) and reduce trial-and-error experimentation .

- Example : A study on oxirane derivatives used computational methods to correlate Hammett sigma values with reaction outcomes, improving yield predictions .

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Comparative in vitro assays : Standardize testing against reference compounds (e.g., antifungal agents like ketoconazole) to control for variability in cell lines or protocols .

- Structure-Activity Relationship (SAR) analysis : Modify substituents (e.g., isopropylphenyl groups) and compare bioactivity trends to isolate critical functional groups .

- Meta-analysis : Use PubChem or curated databases to aggregate and statistically validate data across studies .

Q. How can derivatives of this compound be designed to improve pharmacokinetic properties?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., hydroxyethyl or sulfamoyl) to enhance solubility, as seen in analogs like 4-(2-hydroxyethyl)-N-(4-sulfamoylphenyl)piperazine-1-carbothioamide .

- Prodrug strategies : Modify ester groups (e.g., ethyl to tert-butyl) to control hydrolysis rates and bioavailability .

- In silico ADMET prediction : Tools like SwissADME evaluate logP, bioavailability, and blood-brain barrier penetration pre-synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s tautomeric equilibrium in solution?

- Methodological Answer :

- Dynamic NMR : Monitor tautomeric shifts (e.g., thione-thiol equilibria) under varying pH and temperature conditions .

- Theoretical calculations : Compare experimental IR spectra with DFT-predicted vibrational modes for dominant tautomers .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.